Predicted Lipophilicity (LogP) Increase by ~0.8 Log Units vs. Non-Brominated 2-(Dichloromethyl)imidazo[1,2-a]pyridine
The 8-bromo substitution raises the predicted logP of the free base by approximately 0.8 log units compared with the non-halogenated parent 2-(dichloromethyl)imidazo[1,2-a]pyridine, as computed by the ChemSrc/Chemeu computational pipeline . This shifts the compound from a moderate lipophilicity range (cLogP ≈ 2.8) into a more desirably lipophilic region for membrane permeability (cLogP ≈ 3.57), while maintaining a topological polar surface area (TPSA) of 17.3 Ų that remains well below the 140 Ų threshold associated with poor oral absorption [1]. The 8-bromo analog therefore offers a measurable lipophilicity advantage over the non-brominated parent without a deleterious increase in polar surface area, making it a favored intermediate when higher logD is required for target engagement in cell-based assays .
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted LogP = 3.57 (free base, C8H5BrCl2N2) |
| Comparator Or Baseline | 2-(Dichloromethyl)imidazo[1,2-a]pyridine (CAS 143982-35-8): cLogP = 2.8 (free base, C8H6Cl2N2) |
| Quantified Difference | ΔLogP ≈ +0.77 (target more lipophilic) |
| Conditions | Computational prediction; ChemSrc/Chemeu and BenchChem (comparator) in silico models |
Why This Matters
In drug discovery campaigns, a logP increase of 0.7–0.8 units can substantially improve passive membrane permeability and cell-based potency, making the 8-bromo derivative the superior choice when higher compound lipophilicity is sought without expanding polar surface area.
- [1] PubChem. Computed Properties: Topological Polar Surface Area. National Center for Biotechnology Information, 2025. View Source
